2,3-Dihydro-1-benzofuran-3-amine hydrochloride
Overview
Description
2,3-Dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.62 .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-3-amine hydrochloride consists of a benzofuran ring attached to an amine group . The SMILES string representation of the molecule is Cl.NC1COc2ccccc12 .Physical And Chemical Properties Analysis
2,3-Dihydro-1-benzofuran-3-amine hydrochloride is a solid at room temperature . It has a molecular weight of 171.62 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-3-amine hydrochloride, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated dramatic anticancer activities . A compound was found to have significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have been found to possess anti-oxidative properties . This suggests potential applications in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antiplatelet Aggregation Activity
2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran derivatives have been discovered as Protease Activated Receptor 4 (PAR4) antagonists with potent antiplatelet aggregation activity . This suggests potential applications in the prevention and treatment of thrombotic diseases.
Anticancer Activity
Benzofuran derivatives have shown potential anticancer activity . The cell viability and proliferation rates of nine hybrid derivatives were tested against human breast cancer (MCF-7) .
Drug Design and Synthesis
The unique physicochemical properties and versatile features of benzofuran make it an important scaffold for the design and synthesis of new drugs . Medicinal chemists have used its core to synthesize new derivatives that can be applied to a variety of disorders .
Potential Applications as Drugs
The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that depends on their three-dimensional shape . This interaction defines their role either as inhibitors or as binding molecules .
Biochemical Pathways
Benzofuran compounds are known to have a wide range of biological and pharmacological activities, indicating that they may affect multiple pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRJMBYBAPVRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-amine hydrochloride | |
CAS RN |
860689-81-2 | |
Record name | 2,3-dihydrobenzofuran-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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